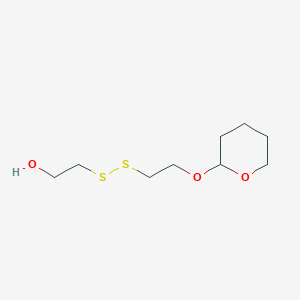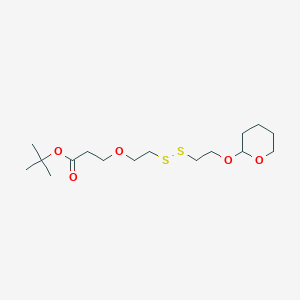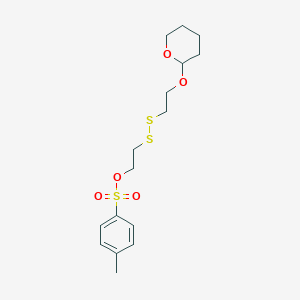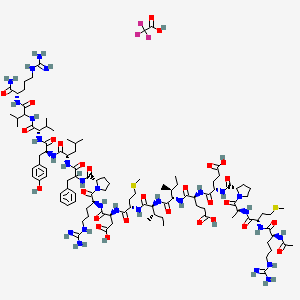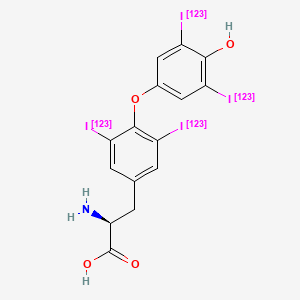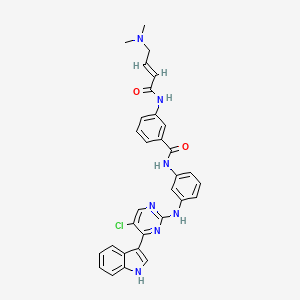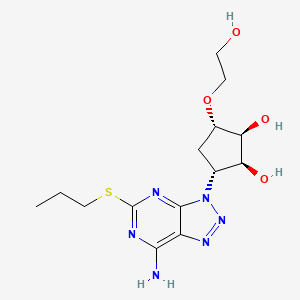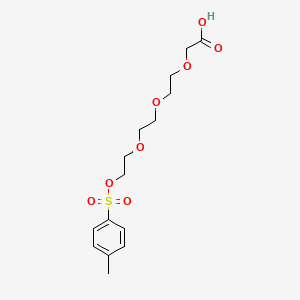
Acide tosyl-PEG4-CH2CO2H
Vue d'ensemble
Description
Tos-PEG4-CH2CO2H is a PEG derivative containing a tosyl group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The tosyl group is a very good leaving group for nucleophilic substitution reactions .
Synthesis Analysis
The terminal carboxylic acid of Tos-PEG4-CH2CO2H can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
The molecular weight of Tos-PEG4-CH2CO2H is 362.4 g/mol . The molecular formula is C15H22O8S .Chemical Reactions Analysis
The tosyl group in Tos-PEG4-CH2CO2H is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators to form a stable amide bond .Physical and Chemical Properties Analysis
Tos-PEG4-CH2CO2H has a molecular weight of 362.4 g/mol and a molecular formula of C15H22O8S . It is a PEG derivative that increases solubility in aqueous media due to its hydrophilic PEG spacer .Applications De Recherche Scientifique
Réactions de substitution nucléophile
L'acide tosyl-PEG4-CH2CO2H contient un groupe tosyle, qui est un très bon groupe partant pour les réactions de substitution nucléophile {svg_1} {svg_2}. Cela le rend utile dans une variété de réactions chimiques où un nucléophile remplace le groupe tosyle.
Modification des protéines
Le groupe tosyle dans l'this compound peut réagir facilement avec les groupes thiols, tels que ceux trouvés dans le résidu lysine des protéines {svg_3}. Cela en fait un outil précieux dans les études de modification des protéines.
Recherche sur l'administration de médicaments
L'espaceur PEG hydrophile dans l'this compound augmente la solubilité dans les milieux aqueux {svg_4}. Cette propriété peut être exploitée dans la recherche sur l'administration de médicaments, où l'amélioration de la solubilité des agents thérapeutiques est souvent un objectif clé.
Mécanisme D'action
Target of Action
Tos-PEG4-CH2CO2H is a PEG derivative containing a tosyl group and a terminal carboxylic acid . The primary targets of this compound are molecules with primary amine groups . The tosyl group is a very good leaving group for nucleophilic substitution reactions .
Mode of Action
The tosyl group of Tos-PEG4-CH2CO2H readily reacts with nucleophiles, such as the primary amine groups of proteins . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Analyse Biochimique
Biochemical Properties
The terminal carboxylic acid of Tos-PEG4-CH2CO2H can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . This property allows Tos-PEG4-CH2CO2H to interact with various enzymes, proteins, and other biomolecules, facilitating biochemical reactions.
Molecular Mechanism
The molecular mechanism of Tos-PEG4-CH2CO2H primarily involves its tosyl group, which is a very good leaving group for nucleophilic substitution reactions . This property allows Tos-PEG4-CH2CO2H to bind to biomolecules and potentially influence enzyme activity and gene expression.
Propriétés
IUPAC Name |
2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O8S/c1-13-2-4-14(5-3-13)24(18,19)23-11-10-21-7-6-20-8-9-22-12-15(16)17/h2-5H,6-12H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUJNGOUZPSTFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-[4-[6-hydroxy-1-methyl-2-(4-propan-2-ylphenyl)-3,4-dihydroisoquinolin-1-yl]phenyl]prop-2-enoic acid](/img/structure/B611350.png)

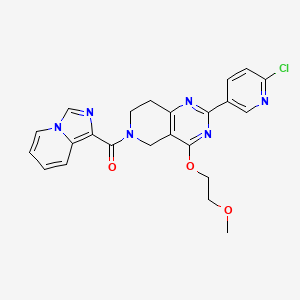

![2-[2-[2-[2-[2-[2-[2-(Oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B611359.png)
